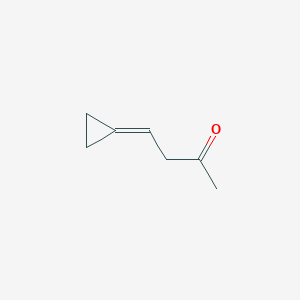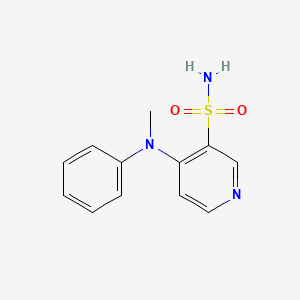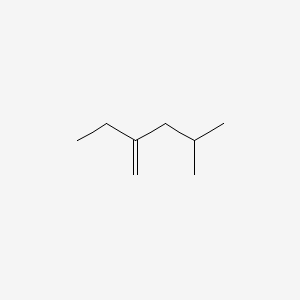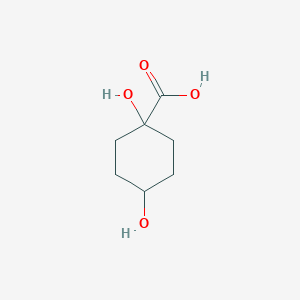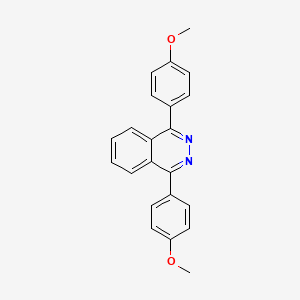![molecular formula C22H20N4O3 B13799465 1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro- CAS No. 59129-18-9](/img/structure/B13799465.png)
1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. The inhibition of these enzymes can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: An isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring.
N-Ethylphthalimide: A derivative of phthalimide with an ethyl group attached to the nitrogen atom.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
59129-18-9 |
|---|---|
Formule moléculaire |
C22H20N4O3 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H20N4O3/c1-13-10-14(12-25-21(28)15-6-2-3-7-16(15)22(25)29)20(27)19(11-13)26-23-17-8-4-5-9-18(17)24-26/h4-5,8-11,27H,2-3,6-7,12H2,1H3 |
Clé InChI |
UZOYICMDDCNJJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CN4C(=O)C5=C(C4=O)CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



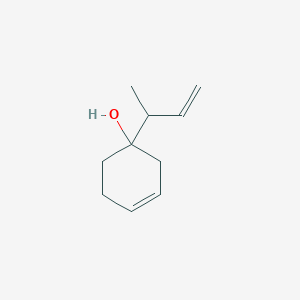
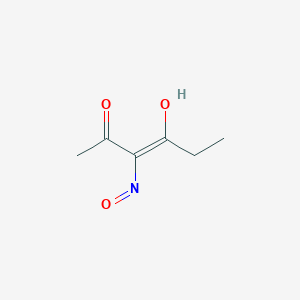
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
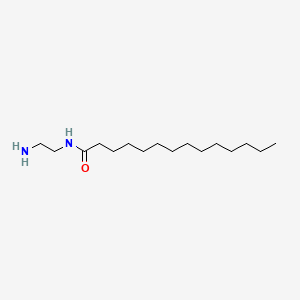
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
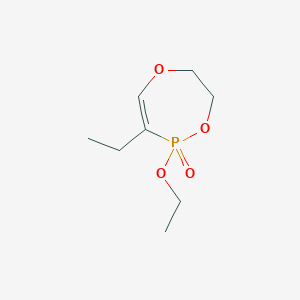
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
